Regioisomeric Pyrazole Attachment (C4 vs. C3) Confers Distinct Spatial Orientation of the Hinge-Binding Motif
The target compound bears the 1-methyl-1H-pyrazol-3-yl group at the 4-position of the piperidine ring. Its closest commercially catalogued regioisomer, 2-(4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide (CAS 2319718-47-1), places the pyrazole attachment at the 3-position of the piperidine [1]. In the related sulfonamide-pyrazolopiperidine gamma-secretase inhibitor series, the pyrazolopiperidine core was identified as a critical pharmacophore, and modification of the piperidine substitution pattern led to significant changes in APP potency (IC50 shifts exceeding 10-fold) [2]. No direct comparative biological data exist for these two specific regioisomers, precluding a quantitative activity claim at this time.
| Evidence Dimension | Pyrazole attachment position on piperidine ring |
|---|---|
| Target Compound Data | 4-(1-methyl-1H-pyrazol-3-yl)piperidine (C4 attachment) |
| Comparator Or Baseline | 3-(1-methyl-1H-pyrazol-4-yl)piperidine (C3 attachment) – CAS 2319718-47-1 |
| Quantified Difference | No comparative bioactivity data available; structural difference is a shift in substitution position by one carbon atom along the piperidine ring |
| Conditions | Structural comparison based on SMILES and InChI representations; no comparative assay data identified |
Why This Matters
For researchers conducting structure-activity relationship (SAR) studies on piperidine-based scaffolds, the regioisomeric identity is critical because the spatial orientation of the pyrazole ring dictates the vector of potential hinge-binding interactions with target proteins.
- [1] PubChem Compound Summary for CID 122162076. National Center for Biotechnology Information (2025). View Source
- [2] Ye XM, Konradi AW, Smith J, et al. Discovery of a novel sulfonamide-pyrazolopiperidine series as potent and efficacious gamma-secretase inhibitors. Bioorg Med Chem Lett. 2010;20(7):2195-2199. View Source
